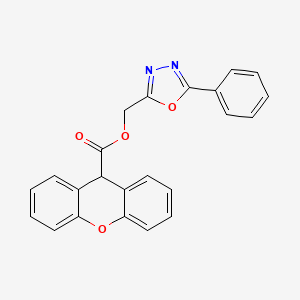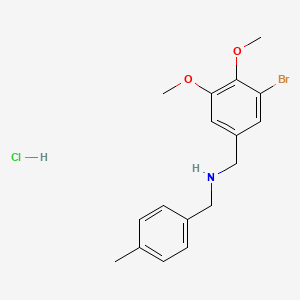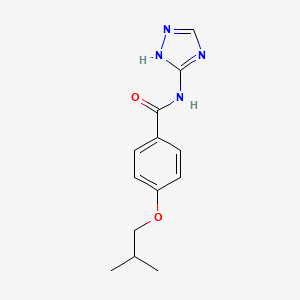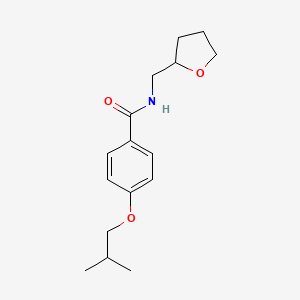![molecular formula C18H22N2O4S B4400295 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4400295.png)
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
Descripción general
Descripción
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, also known as EMGP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea derivatives and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been shown to have a positive effect on memory and cognitive functions. These properties make it a promising candidate for the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It also inhibits voltage-gated calcium channels, which are responsible for the release of neurotransmitters. These effects contribute to the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory disorders. This compound also reduces the levels of reactive oxygen species, which are involved in the development of oxidative stress-related disorders such as Alzheimer's disease. These effects make this compound a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It is also soluble in various solvents, making it suitable for various experimental procedures. However, this compound has some limitations, such as its limited stability in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the research on N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a neuroprotective agent against oxidative stress-related disorders. Additionally, the development of novel derivatives of this compound with improved properties could lead to the discovery of new therapeutic agents. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a promising compound with various potential therapeutic applications. Its synthesis method has been optimized to improve its yield and purity, making it suitable for various scientific research applications. This compound has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, as well as a positive effect on memory and cognitive functions. Its mechanism of action involves the modulation of ion channels in the brain. This compound has several advantages for laboratory experiments, but also has some limitations that should be taken into consideration. The future directions for the research on this compound include investigating its potential therapeutic applications and developing novel derivatives with improved properties.
Propiedades
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-11-10-16(12-14(17)2)25(22,23)20(3)13-18(21)19-15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXMOHDLLTVOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)



![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-(2-chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4400267.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4400274.png)
![2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4400284.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![1-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4400308.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4400316.png)